pi-Cyclopentadienyltri(thiocyanato)titanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) is an organotitanium compound with the chemical formula C8H5N3S3Ti This compound is known for its unique structure, which includes a cyclopentadienyl ring and three thiocyanato ligands coordinated to a titanium(IV) center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pi-Cyclopentadienyltri(thiocyanato)titanium(IV) typically involves the reaction of cyclopentadienyl titanium(IV) chloride with thiocyanate salts. One common method is to react cyclopentadienyl titanium(IV) chloride with potassium thiocyanate in an appropriate solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for pi-Cyclopentadienyltri(thiocyanato)titanium(IV) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states, often involving the cleavage of thiocyanato ligands.
Substitution: The thiocyanato ligands can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halide salts for substitution reactions. The reactions are typically carried out in solvents like THF or dichloromethane under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while substitution reactions can produce a variety of organotitanium compounds with different ligands .
Scientific Research Applications
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) has several scientific research applications, including:
Mechanism of Action
The mechanism by which pi-Cyclopentadienyltri(thiocyanato)titanium(IV) exerts its effects involves its ability to coordinate with various molecular targets. In biological systems, it can bind to phosphate groups on nucleotides, potentially interfering with DNA replication and transcription processes. This binding is facilitated by the titanium(IV) center, which has a high affinity for phosphate groups . Additionally, the compound can induce oxidative stress in cells, leading to apoptosis or programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Another organotitanium compound with similar structural features but different ligands.
Titanocene dichloride: Known for its anticancer properties and similar coordination chemistry.
Titanium(IV) complexes with chiral diaminobis(phenolato) ligands: These compounds have been studied for their biological reactivity and potential medicinal applications.
Uniqueness
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) is unique due to its combination of cyclopentadienyl and thiocyanato ligands, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
33042-07-8 |
---|---|
Molecular Formula |
C8H5N3S3Ti |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;titanium(4+);trithiocyanate |
InChI |
InChI=1S/C5H5.3CHNS.Ti/c1-2-4-5-3-1;3*2-1-3;/h1-5H;3*3H;/q-1;;;;+4/p-3 |
InChI Key |
BUELMYFKEUMONF-UHFFFAOYSA-K |
Canonical SMILES |
[CH-]1C=CC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.